molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Cat. No. B1280856
CAS RN: 357209-32-6
M. Wt: 393.4 g/mol
InChI Key: BZSJUFJXCHHRHW-MYDTUXCISA-N
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Description

“2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral ligand that is used in enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The desired product has been characterized using various techniques such as NMR and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the indeno[1,2-d]oxazol rings and the pyridine ring contribute to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can act as a ligand for Copper catalyzed enantioselective addition of terminal alkynes to imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 393.44 , and it appears as a solid . Its optical activity is [α]20/D -375°, c = 1 in dichloromethane (typical) , and it has a melting point of 276-281 °C .

Scientific Research Applications

Chiral Catalysts & Ligands

This compound is used as a chiral catalyst and ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, “(3aR,8aS)-in-pybox” can be used to create such complexes, which can then be used in various chemical reactions.

[3+2] Cycloaddition Reactions

“(3aR,8aS)-in-pybox” is used in [3+2] cycloaddition reactions . These reactions involve the reaction of a compound with three π electrons (a dipolarophile) with a compound with two π electrons (a dipole) to form a five-membered ring. This compound can facilitate these reactions, particularly with N-tosyl aziridines and electron-rich alkenes .

Enantioselective Mukaiyama-Aldol Reactions

This compound is used in enantioselective Mukaiyama-aldol reactions . These reactions are a type of aldol reaction where a silyl enol ether reacts with an aldehyde to form a β-hydroxy carbonyl compound. The use of “(3aR,8aS)-in-pybox” can help control the stereochemistry of the reaction .

Enantioselective Carbonyl-Ene Reactions

“(3aR,8aS)-in-pybox” is also used in enantioselective carbonyl-ene reactions . These reactions involve the reaction of an alkene (the “ene”) with a carbonyl group to form a new carbon-carbon bond. The use of this compound can help control the stereochemistry of the reaction .

Cu(I)-Catalyzed Asymmetric Alkynylation of Imino Esters

This compound is used in Cu(I)-catalyzed asymmetric alkynylation of imino esters . This reaction involves the addition of an alkyne to an imino ester in the presence of a copper(I) catalyst. The use of “(3aR,8aS)-in-pybox” can help control the stereochemistry of the reaction .

Asymmetric Three-Component Coupling Reactions

Finally, “(3aR,8aS)-in-pybox” is used in asymmetric three-component coupling reactions . These reactions involve the reaction of three different reactants to form a new compound. The use of this compound as a catalyst can help control the stereochemistry of the reaction .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. It is recommended to follow standard procedures for work with chemicals as described in references such as "Prudent Practices in the Laboratory" .

Future Directions

Future research directions could involve exploring new reactions that this compound can catalyze, as well as investigating its potential applications in other areas of chemistry .

properties

IUPAC Name

(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-MYDTUXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479118
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

CAS RN

357209-32-6
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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